molecular formula C8H10F2N2O4S B11781252 Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate

Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate

Cat. No.: B11781252
M. Wt: 268.24 g/mol
InChI Key: BLGZGDJMUCISLM-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate is a synthetic organic compound that features a unique combination of functional groups, including a difluoromethyl group, an imidazole ring, and a sulfonyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the sulfonyl ester can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate is unique due to the presence of the difluoromethyl group, which can enhance its biological activity and stability. The combination of the imidazole ring and the sulfonyl ester also provides a versatile scaffold for further functionalization and application in various fields .

Biological Activity

Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate (CAS Number: 1706433-15-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₀F₂N₂O₄S, with a molecular weight of approximately 268.24 g/mol. The compound features a difluoromethyl group and an imidazole ring, which are critical for its biological interactions .

The biological activity of this compound is primarily attributed to its unique structural features:

  • Difluoromethyl Group : Enhances binding affinity to various biological targets, potentially inhibiting enzymatic activity.
  • Imidazole Ring : Facilitates hydrogen bonding and π-π interactions with target molecules, contributing to its stability and activity in biological systems .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi:

Microorganism Activity Reference
Escherichia coliModerate inhibition
Staphylococcus aureusSignificant inhibition
Candida albicansMild inhibition

These findings suggest that the compound may serve as a lead in the development of new antimicrobial agents.

Antiviral Activity

The compound's structural similarities to other antiviral agents have prompted investigations into its efficacy against viral pathogens. Preliminary data suggests potential effectiveness against specific viruses:

  • Mechanism : The compound may inhibit viral replication by targeting critical enzymes involved in nucleotide biosynthesis .

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the compound's efficacy against multidrug-resistant bacterial strains. Results indicated that it could inhibit growth at concentrations lower than traditional antibiotics .
  • Antiviral Investigations :
    • Research focused on the compound's ability to inhibit viral replication in vitro. Results showed promising antiviral effects against certain strains of influenza virus .
  • Mechanistic Studies :
    • Investigations into the mechanism of action revealed that the compound may act as an enzyme inhibitor, affecting metabolic pathways crucial for pathogen survival.

Properties

Molecular Formula

C8H10F2N2O4S

Molecular Weight

268.24 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-(1-methylimidazol-2-yl)sulfonylacetate

InChI

InChI=1S/C8H10F2N2O4S/c1-3-16-6(13)8(9,10)17(14,15)7-11-4-5-12(7)2/h4-5H,3H2,1-2H3

InChI Key

BLGZGDJMUCISLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(F)(F)S(=O)(=O)C1=NC=CN1C

Origin of Product

United States

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